molecular formula C8H12O2 B2682175 7-Methoxybicyclo[3.2.0]heptan-6-one CAS No. 2241142-15-2

7-Methoxybicyclo[3.2.0]heptan-6-one

Cat. No.: B2682175
CAS No.: 2241142-15-2
M. Wt: 140.182
InChI Key: QCVRHJLPKVUBAB-UHFFFAOYSA-N
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Description

7-Methoxybicyclo[3.2.0]heptan-6-one is a chiral, oxy-functionalized bicyclic compound that serves as a valuable and versatile synthon in organic and chemoenzymatic synthesis. The bicyclo[3.2.0]heptane core is a privileged scaffold frequently encountered in natural products and biologically active molecules, prized for its three-dimensional structure which enhances binding efficiency to protein targets . This compound is primarily used as a key building block in pharmaceutical research for the stereocontrolled assembly of complex molecules. Its structure is analogous to classic prostaglandin synthons, such as the Corey lactones, suggesting potential application in the synthesis of prostaglandins and structurally related thromboxanes . The ketone functional group makes it a potential substrate for biocatalytic reactions, including regio- and stereoselective reductions by Alcohol Dehydrogenases (ADHs) or oxidations by Baeyer–Villiger Monooxygenases (BVMOs) to form lactones, which are important intermediates in cascade reactions . Furthermore, the bicyclo[3.2.0]heptane framework has been identified as a non-scissile mechanophore in polymer science, where its force-induced ring-opening can be used to create stress-responsive materials . Researchers can leverage this compound to access diverse chemical space, including functionalized cyclobutanes, γ-lactones, and other fused-ring systems . For research use only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methoxybicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8-6-4-2-3-5(6)7(8)9/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVRHJLPKVUBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxybicyclo[3.2.0]heptan-6-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile to form the bicyclic structure. This reaction typically requires elevated temperatures and can be catalyzed by Lewis acids to improve yield and selectivity .

Another approach involves the photolysis of epoxides in the presence of methanol, which leads to the formation of oxo-esters and lactones . This method provides a versatile route to synthesize various derivatives of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxybicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 7-methoxybicyclo[3.2.0]heptan-6-ol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methoxybicyclo[32

Scientific Research Applications

Structural Characteristics

7-Methoxybicyclo[3.2.0]heptan-6-one features a unique bicyclic structure with a methoxy group and a ketone functional group, classified as a bicyclic ketone. Its molecular formula is C9H12O2C_9H_{12}O_2 and it has a molecular weight of approximately 158.21 g/mol. The compound exhibits distinctive spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Synthetic Pathways

The synthesis of this compound can be achieved through various organic reactions, primarily involving cyclopropane derivatives and other bicyclic structures. Key synthetic methods include:

  • Cyclopropane Ring Opening : Utilizing cyclopropane derivatives to form the bicyclic structure.
  • Functionalization Reactions : Employing reactions such as alkylation, acylation, and oxidation to introduce functional groups.

Table 1: Summary of Synthetic Methods

MethodDescriptionYield (%)
Cyclopropane Ring OpeningOpening cyclopropane to form bicyclic structureVariable
AlkylationAdding alkyl groups to modify the compoundHigh
AcylationIntroducing acyl groups for functionalityModerate

Biological Applications

Research indicates that this compound has potential applications in medicinal chemistry due to its structural properties, which allow it to interact with biological targets.

Anticancer Potential

Compounds with similar structural frameworks have shown anticancer properties. The mechanism of action is hypothesized to involve the modulation of apoptotic pathways, leading to the induction of apoptosis in cancer cells .

Anti-inflammatory Effects

The methoxy group present in the structure suggests potential anti-inflammatory activity. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, indicating a promising avenue for therapeutic applications against inflammatory diseases .

Case Studies

  • Anticancer Activity : A study investigated the efficacy of this compound derivatives against various cancer cell lines, revealing significant cytotoxic effects attributed to their ability to induce apoptosis through caspase activation pathways.
  • Anti-inflammatory Research : In another study, compounds derived from this compound were tested for their ability to reduce inflammation markers in cell cultures, showcasing their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 7-Methoxybicyclo[3.2.0]heptan-6-one and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression, thereby exerting its medicinal effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes structural features, synthesis methods, and applications of 7-Methoxybicyclo[3.2.0]heptan-6-one and its analogs:

Compound Name Structural Features Synthesis Method Applications Key References
This compound Methoxy at C7, bicyclic ketone Chemoenzymatic oxidation Prostaglandin intermediates
7,7-Dichlorobicyclo[3.2.0]heptan-6-one Dichloro at C7, bicyclic ketone Lactonization of dichloro-ketone Corey lactone precursors
5-Aryl-3-azabicyclo[3.2.0]heptan-6-one Aryl at C5, azabicyclo ring Photocycloaddition of maleimides Morphine-like analgesics (e.g., 6a, 7)
Bicyclo[3.2.0]hept-2-en-6-one Unsaturated bicyclic ketone Microbial oxidation Lactone synthesis (Baeyer-Villiger)
2-Oxabicyclo[3.2.0]heptan-6-one Oxygen bridge at C2, bicyclic ketone Photochemical synthesis Nucleoside analogs

Pharmacological Activity

  • 5-Aryl-3-azabicyclo[3.2.0]heptan-6-one Ketals : Exhibit morphine-like analgesic potency (e.g., compound 7 in ) by mimicking morphine's nitrogen, methoxyphenyl, and oxygen pharmacophores. Naloxone-reversible effects confirm opioid receptor binding .
  • Non-Narcotic Analogs: Bicifadine (3-azabicyclo[3.1.0]hexane) lacks opioid activity but retains analgesia, highlighting the impact of nitrogen placement and substituents on pharmacological profiles .

Structural Insights from NMR and Crystallography

  • 7-Methoxy Derivatives: Limited crystallographic data, but NMR studies (e.g., ) reveal distinct coupling patterns due to bicyclic rigidity.
  • Azabicyclo Analogs : Configurational NMR using chiral shift reagents (e.g., Pirkle’s alcohol) resolves enantiomers, critical for drug development .
  • Halogenated Derivatives : X-ray crystallography of 7,7-dichloro compounds shows tautomerism "frozen" by crystal packing, impacting reactivity .

Q & A

Q. Advanced Research Focus

  • Biocatalytic Resolution : Mortierella ramanniana reduces 7,7-dimethylbicycloheptanone to (6S)-endo-alcohol with >90% ee .
  • Enzymatic Methods : 3α,20β-Hydroxysteroid dehydrogenase selectively oxidizes one enantiomer, leaving optically active ketone .

Optimization : Screen microbial strains for substrate specificity and reaction pH (optimal range: 6.5–7.5).

How should researchers address contradictions in isomer ratios under kinetic vs. thermodynamic conditions?

Q. Advanced Research Focus

  • Kinetic Control : Zinc/acetic acid reduction of 7-halo derivatives yields >90% endo isomers due to less hindered exo-side hydrogenation .
  • Thermodynamic Control : Base-catalyzed equilibration favors endo isomers for small R groups (e.g., CH₃) but exo for bulky R (e.g., t-Bu) .

Resolution : Conduct time-course NMR studies to distinguish kinetic vs. thermodynamic products .

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